![molecular formula C11H18Cl2N2 B2567636 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride CAS No. 2418595-49-8](/img/structure/B2567636.png)
4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride” is a chemical compound that has gained interest among scientists due to its potential implications. It is also known as (S)-4-(2-(pyrrolidin-2-yl)ethyl)pyridine dihydrochloride . The molecular weight of this compound is 249.18 .
Molecular Structure Analysis
The structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The InChI code for this compound is 1S/C11H16N2.2ClH/c1-2-11(13-7-1)4-3-10-5-8-12-9-6-10;;/h5-6,8-9,11,13H,1-4,7H2;2*1H/t11-;;/m1…/s1 .Scientific Research Applications
Synthesis of Pyrrole Derivatives
Research by Dawadi & Lugtenburg (2011) focuses on the efficient synthesis of various pyrrole derivatives using ethyl 2-chloroacetoacetate and cyanoacetamide. This method enables access to a library of pyrrole systems, which are crucial in many chemical syntheses.
Phosphine-Catalyzed Annulation
A study by Zhu, Lan, & Kwon (2003) discusses an efficient phosphine-catalyzed [4 + 2] annulation process for synthesizing tetrahydropyridines. This method is significant for creating complex organic compounds with high regioselectivity.
Antibacterial Pyrrolopyridines
Research by Toja et al. (1986) has synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids with potential antibacterial properties. This demonstrates the compound's application in medicinal chemistry.
Novel Heterocycle Molecules
A study by Murthy et al. (2017) explored the synthesis and characterization of new heterocycle molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This research is crucial for understanding the reactivity and properties of such compounds.
Asymmetric Transfer Hydrogenation
Magubane et al. (2017) in their research found that compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine act as catalysts for the transfer hydrogenation of ketones (Magubane, Alam, Ojwach, & Munro, 2017). This application is significant in organic synthesis and industrial chemistry.
Synthesis of Tetramic Acids
Mulholland, Foster, & Haydock (1972) conducted research on synthesizing pyrrolidine-2,4-diones (tetramic acids) and their derivatives (Mulholland, Foster, & Haydock, 1972). Tetramic acids are important in the synthesis of various pharmaceuticals.
Polar Cycloaddition Reactions
Żmigrodzka et al. (2022) studied the [3+2] cycloaddition of N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, leading to pyrrolidines, highlighting the compound's role in creating biologically significant structures (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Protecting Group for Carboxylic Acids
Elladiou & Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol, a related compound, is a useful protecting group for carboxylic acids. This has implications in polymer chemistry for the synthesis and modification of polymeric materials (Elladiou & Patrickios, 2012).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as en300-26860697, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the interaction of EN300-26860697 with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
4-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-11(13-7-1)4-3-10-5-8-12-9-6-10;;/h5-6,8-9,11,13H,1-4,7H2;2*1H/t11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODIRJMNFLLNQG-NVJADKKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
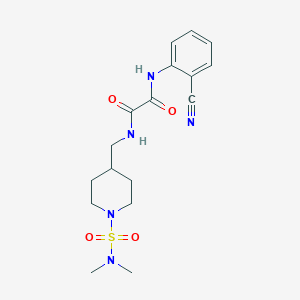
![2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2567554.png)
amine hydrochloride](/img/structure/B2567555.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2567557.png)
![N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2567561.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)

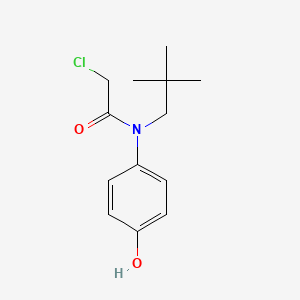
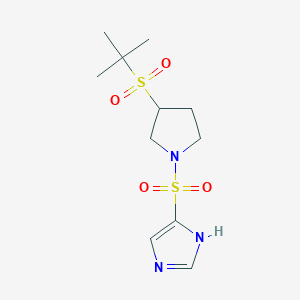
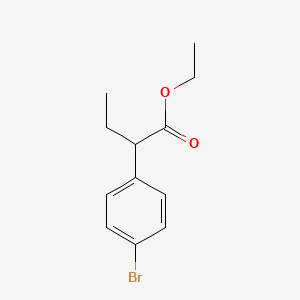
![2-Chloro-3-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine](/img/structure/B2567571.png)
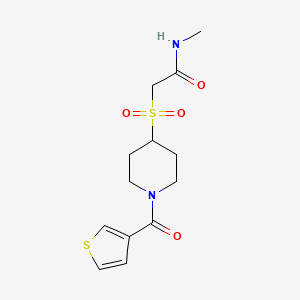
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2567573.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2567574.png)
